5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid
Overview
Description
5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid (abbreviated as 5-(Boc-amino)cyclohex-1-enecarboxylic acid or Boc-CHEC) is an organic compound that has recently been studied for its potential applications in the field of synthetic organic chemistry. Boc-CHEC is a cyclohexyl-substituted carboxylic acid, which has a tert-butoxycarbonyl (Boc) group attached to the amino moiety. It has a molecular weight of 254.34 g/mol and is soluble in methanol and dichloromethane.
Scientific Research Applications
Application 1: Deprotection of tert-butoxycarbonyl (Boc) Amino Acids
- Summary of the Application : The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis . This research focuses on the deprotection of Boc amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
- Methods of Application : The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate . In this study, a method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described .
- Results or Outcomes : The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect. The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .
Application 2: Dipeptide Synthesis
- Summary of the Application : This research focuses on the synthesis of dipeptides using tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) .
- Methods of Application : The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base .
- Results or Outcomes : The dipeptides were obtained in satisfactory yields in 15 min .
properties
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-9-5-4-6-10(7-9)11(15)16/h6,9H,4-5,7-8H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTWYUSFTOAPBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC=C(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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